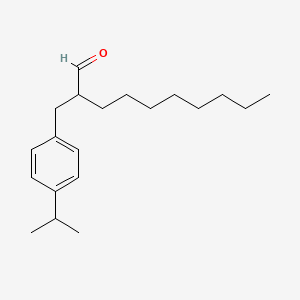
3-(p-Cumenyl)-2-octylpropionaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(p-Cumenyl)-2-octylpropionaldehyde: is an organic compound with the molecular formula C18H28O It is a derivative of propionaldehyde, featuring a cumenyl group (a benzene ring with an isopropyl group) and an octyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(p-Cumenyl)-2-octylpropionaldehyde typically involves the reaction of p-cumenylmagnesium bromide with 2-octylpropanal. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is usually refluxed in an inert atmosphere, such as nitrogen or argon, to ensure the complete reaction of the starting materials.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade solvents and reagents, along with optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(p-Cumenyl)-2-octylpropionaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: The major product is 3-(p-Cumenyl)-2-octylpropionic acid.
Reduction: The major product is 3-(p-Cumenyl)-2-octylpropanol.
Substitution: The products vary depending on the nucleophile used but can include amines, ethers, or esters.
Scientific Research Applications
Chemistry: 3-(p-Cumenyl)-2-octylpropionaldehyde is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.
Biology: In biological research, this compound can be used to study the effects of aldehydes on cellular processes. It may also serve as a model compound for investigating the metabolism and toxicity of similar aldehydes.
Industry: In the industrial sector, this compound can be used in the production of fragrances, flavors, and other specialty chemicals. Its structural properties make it suitable for use in various formulations and products.
Mechanism of Action
The mechanism of action of 3-(p-Cumenyl)-2-octylpropionaldehyde involves its interaction with cellular components, primarily through its aldehyde group. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways, including those involved in metabolism, signal transduction, and gene expression.
Comparison with Similar Compounds
3-(p-Cumenyl)propionaldehyde: A simpler analog with a shorter alkyl chain.
2-Octylpropionaldehyde: Lacks the cumenyl group but has a similar octyl chain.
p-Cumenylacetaldehyde: Features a cumenyl group but with an acetaldehyde moiety instead of propionaldehyde.
Uniqueness: 3-(p-Cumenyl)-2-octylpropionaldehyde is unique due to the presence of both a cumenyl group and a long octyl chain. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that require both hydrophobic and aromatic characteristics.
Properties
CAS No. |
94135-57-6 |
|---|---|
Molecular Formula |
C20H32O |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
2-[(4-propan-2-ylphenyl)methyl]decanal |
InChI |
InChI=1S/C20H32O/c1-4-5-6-7-8-9-10-19(16-21)15-18-11-13-20(14-12-18)17(2)3/h11-14,16-17,19H,4-10,15H2,1-3H3 |
InChI Key |
OITFAOHCTDPSPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CC1=CC=C(C=C1)C(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















